molecular formula C16H11ClO5 B3460973 6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate

6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate

Cat. No.: B3460973
M. Wt: 318.71 g/mol
InChI Key: UFZKXGOPDXUEKY-UHFFFAOYSA-N
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Description

6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of benzopyrone derivatives known for their diverse biological activities and applications in medicinal chemistry

Chemical Reactions Analysis

6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to the disruption of cellular processes in target cells . Additionally, it can modulate reactive oxygen species levels, contributing to its antioxidant activity .

Comparison with Similar Compounds

6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate can be compared with other coumarin derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties to the compound.

Properties

IUPAC Name

(6-chloro-3,4-dimethyl-2-oxochromen-7-yl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO5/c1-8-9(2)15(18)21-13-7-14(11(17)6-10(8)13)22-16(19)12-4-3-5-20-12/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZKXGOPDXUEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate
Reactant of Route 6
6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate

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